molecular formula C13H16ClO3PS B1399324 Diethyl [(5-chloro-1-benzothiophen-3-yl)methyl]phosphonate CAS No. 862094-14-2

Diethyl [(5-chloro-1-benzothiophen-3-yl)methyl]phosphonate

Cat. No. B1399324
M. Wt: 318.76 g/mol
InChI Key: CJICNRBXVDUWOQ-UHFFFAOYSA-N
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Description

Diethyl [(5-chloro-1-benzothiophen-3-yl)methyl]phosphonate is a chemical compound . It is extensively utilized in diverse scientific research areas due to its unique properties. It holds great potential for applications ranging from drug development to organic synthesis.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of structurally diverse and biologically potent diethyl phosphonates has been synthesized by a one-pot reaction of 5-methyl-2phenyl-2,4-dihydro-3H-pyrazol-3-one with various aryl aldehydes and diethyl phosphite in the presence of nano SnO2 as a catalyst at room temperature and under solvent-free conditions .

Scientific Research Applications

Organic Synthesis and Herbicidal Activity

  • A related compound was synthesized and demonstrated potent herbicidal activity against both monocotyledonous and dicotyledonous plants, suggesting potential agricultural applications of similar phosphonate compounds in developing new herbicides (Lingyun Xiao et al., 2008).

Corrosion Inhibition

  • α-Aminophosphonates, with structural similarity to the compound , have shown significant inhibition of mild steel corrosion in acidic solutions. These findings indicate potential industrial applications in metal preservation and anti-corrosion treatments (N. Gupta et al., 2017).

Antimicrobial and Antioxidant Properties

  • Research on diethyl/ethylphenyl {2-(benzo[d]thiazol-2-yl)phenylamino}phosphonates and phosphinates, prepared under microwave irradiation, revealed effective antibacterial and antifungal activities, as well as antioxidant properties. This suggests the potential of phosphonate compounds in pharmaceutical applications, particularly in developing new antimicrobial agents (S. Thaslim Basha et al., 2016).

Synthesis of Biologically Active Compounds

  • Another study highlighted the synthesis of alkylphosphonate derivatives showing remarkable anti-bacterial and anti-fungal activities against various strains, indicating the versatility of phosphonate derivatives in creating promising antimicrobial drugs (N. Shaik et al., 2021).

properties

IUPAC Name

5-chloro-3-(diethoxyphosphorylmethyl)-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClO3PS/c1-3-16-18(15,17-4-2)8-10-9-19-13-6-5-11(14)7-12(10)13/h5-7,9H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJICNRBXVDUWOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CSC2=C1C=C(C=C2)Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClO3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80720976
Record name Diethyl [(5-chloro-1-benzothiophen-3-yl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80720976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl [(5-chloro-1-benzothiophen-3-yl)methyl]phosphonate

CAS RN

862094-14-2
Record name Diethyl [(5-chloro-1-benzothiophen-3-yl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80720976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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